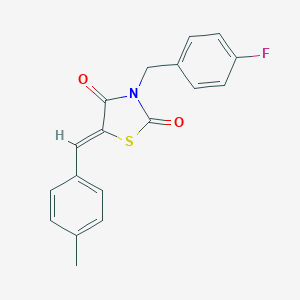![molecular formula C21H17F3N4O3 B302226 N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4-nitrobenzohydrazide](/img/structure/B302226.png)
N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4-nitrobenzohydrazide, commonly known as DPM-1001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPM-1001 belongs to the class of hydrazones and has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The exact mechanism of action of DPM-1001 is not fully understood. However, it is believed that DPM-1001 exerts its anti-inflammatory, anti-cancer, and anti-microbial effects by modulating various signaling pathways in the cell. DPM-1001 has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation, cancer, and immunity. DPM-1001 has also been shown to inhibit the activity of STAT3, a transcription factor that plays a key role in the development and progression of cancer.
Biochemical and Physiological Effects:
DPM-1001 has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. DPM-1001 has also been found to inhibit the expression of various genes involved in cell proliferation, angiogenesis, and metastasis, which are key processes in cancer development and progression. In addition, DPM-1001 has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
DPM-1001 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in good yield. DPM-1001 has also been found to possess low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, there are also some limitations associated with DPM-1001. For example, the exact mechanism of action of DPM-1001 is not fully understood, which makes it difficult to design experiments to study its effects. In addition, DPM-1001 has been found to be insoluble in water, which limits its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for DPM-1001 research. One potential direction is to study the effects of DPM-1001 in animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to study the effects of DPM-1001 in animal models of cancer, such as breast cancer and lung cancer. Additionally, future studies could focus on elucidating the exact mechanism of action of DPM-1001 and identifying potential molecular targets for its anti-inflammatory, anti-cancer, and anti-microbial effects. Finally, future studies could focus on developing more soluble derivatives of DPM-1001 for use in experimental setups where solubility is a limiting factor.
Synthesemethoden
The synthesis of DPM-1001 involves the reaction of 2,5-dimethyl-1-(3-trifluoromethylphenyl)-1H-pyrrole-3-carbaldehyde with 4-nitrobenzohydrazide in the presence of acetic acid. The reaction takes place under reflux conditions, and the product is obtained in good yield after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
DPM-1001 has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. DPM-1001 has also been found to possess anti-cancer properties, and it has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, DPM-1001 has been found to possess anti-microbial properties, and it has been shown to inhibit the growth of various bacteria and fungi.
Eigenschaften
Produktname |
N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4-nitrobenzohydrazide |
|---|---|
Molekularformel |
C21H17F3N4O3 |
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C21H17F3N4O3/c1-13-10-16(12-25-26-20(29)15-6-8-18(9-7-15)28(30)31)14(2)27(13)19-5-3-4-17(11-19)21(22,23)24/h3-12H,1-2H3,(H,26,29)/b25-12- |
InChI-Schlüssel |
HLVXEQWQSBHCLW-ROTLSHHCSA-N |
Isomerische SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)/C=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5Z)-5-[2-(benzyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302145.png)
![5-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302147.png)
![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302148.png)
![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302151.png)
![(5Z)-5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302156.png)
![3-(4-Fluorobenzyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302158.png)
![(5Z)-3-(4-fluorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302159.png)
![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302161.png)
![5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302162.png)
![5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302164.png)

![(4-bromo-2-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B302166.png)